molecular formula C12H10FNO2 B11885753 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one

6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11885753
M. Wt: 219.21 g/mol
InChI Key: CLDSULOCUUJRDJ-UHFFFAOYSA-N
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Description

6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom and an oxopropyl group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with a fluorinated aniline derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The presence of the fluorine atom and oxopropyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: A simpler analog without the oxopropyl group.

    1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the fluorine atom.

    Quinoline derivatives: Various quinoline-based compounds with different substituents.

Uniqueness

6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the combination of the fluorine atom and the oxopropyl group, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

6-fluoro-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C12H10FNO2/c1-8(15)7-14-5-4-12(16)10-6-9(13)2-3-11(10)14/h2-6H,7H2,1H3

InChI Key

CLDSULOCUUJRDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

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